molecular formula C16H17NO2 B13008222 1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one

1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B13008222
M. Wt: 255.31 g/mol
InChI Key: TWUUEZHDIUCHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with a methyl group and a propanone moiety

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(4-methyl-6-phenylmethoxypyridin-3-yl)propan-1-one

InChI

InChI=1S/C16H17NO2/c1-3-15(18)14-10-17-16(9-12(14)2)19-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI Key

TWUUEZHDIUCHEL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyridine ring.

    Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides.

    Formation of the Propanone Moiety: The propanone moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

    Addition: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

    Addition: Electrophiles such as halogens and acids can be used in addition reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

    Addition: Halogenated or acylated products.

Scientific Research Applications

1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the pyridine ring can participate in various chemical interactions. The propanone moiety can also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzyloxy-2-methoxy-3-methylphenyl)propan-1-one
  • 1-(3-Benzyloxyphenyl)propan-1-one
  • 1-(6-Benzyloxy-5-methylpyridin-3-yl)propan-1-one

Uniqueness

1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one is unique due to the specific positioning of the benzyloxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds.

Biological Activity

1-(6-(Benzyloxy)-4-methylpyridin-3-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzyloxy group attached to a pyridine ring, along with a propanone moiety. This structural configuration is believed to influence its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may be comparable to standard antibiotics in terms of efficacy .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli40
Pseudomonas aeruginosa45

Anticancer Properties

This compound has also been investigated for its anticancer effects . In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), by modulating cell cycle progression and triggering cell death pathways. The IC50 values for these effects were observed to be in the range of 100–200 µM, indicating significant cytotoxicity .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Enzyme Interaction : The compound appears to selectively bind to specific enzymes or receptors, influencing their activity. This interaction may lead to alterations in metabolic pathways critical for microbial survival or cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that this compound may induce oxidative stress in targeted cells, leading to increased ROS levels that can damage cellular components and promote apoptosis .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various derivatives, including this compound, showed that it significantly inhibited the growth of resistant bacterial strains. The results indicated an inhibition zone diameter comparable to that of conventional antibiotics .
  • Cancer Cell Line Studies : In a series of experiments involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability and alterations in cell morphology consistent with apoptosis. Flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, suggesting a mechanism involving cell cycle disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.